molecular formula C15H12N4O3 B057882 4-Carboxy nevirapine CAS No. 245501-02-4

4-Carboxy nevirapine

Cat. No.: B057882
CAS No.: 245501-02-4
M. Wt: 296.28 g/mol
InChI Key: WDXCMIDQWGYHIN-UHFFFAOYSA-N
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Description

4-Carboxy nevirapine is a derivative of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infections

Scientific Research Applications

4-Carboxy nevirapine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in developing new antiretroviral drugs.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

As a metabolite of Nevirapine, 4-Carboxy nevirapine may share some of the mechanisms of action of Nevirapine. Nevirapine binds directly to reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carboxy nevirapine typically involves the introduction of a carboxyl group into the nevirapine structure. This can be achieved through various organic synthesis techniques, including:

    Oxidation Reactions: Using strong oxidizing agents to introduce the carboxyl group.

    Carboxylation Reactions: Direct carboxylation of nevirapine under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including:

    Catalytic Reactions: Utilizing catalysts to enhance the efficiency and yield of the carboxylation process.

    Purification Techniques: Employing methods such as crystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Carboxy nevirapine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of different derivatives.

    Reduction: Reduction reactions can modify the carboxyl group to other functional groups.

    Substitution: The carboxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Including palladium or platinum-based catalysts for substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Compounds with modified functional groups replacing the carboxyl group.

    Substitution Products: Derivatives with different functional groups in place of the carboxyl group.

Comparison with Similar Compounds

4-Carboxy nevirapine can be compared with other similar compounds, such as:

    Nevirapine: The parent compound, which lacks the carboxyl group.

    Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different chemical structure.

    Etravirine: A structurally distinct compound with similar antiviral properties.

Uniqueness: The presence of the carboxyl group in this compound provides unique chemical properties, such as increased solubility and potential for forming hydrogen bonds, which can enhance its biological activity and therapeutic potential.

Properties

IUPAC Name

2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-14-10-2-1-6-16-12(10)19(8-3-4-8)13-11(18-14)9(15(21)22)5-7-17-13/h1-2,5-8H,3-4H2,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXCMIDQWGYHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101343698
Record name 4-Carboxynevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101343698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245501-02-4
Record name 4-Carboxy nevirapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245501024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Carboxynevirapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101343698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CARBOXY NEVIRAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRF4K4ERBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Carboxynevirapine formed in the body?

A: 4-Carboxynevirapine is formed through a two-step metabolic process from its parent drug, nevirapine. Initially, nevirapine undergoes oxidation, primarily by cytochrome P450 enzymes, to form 12-hydroxynevirapine. Subsequently, 12-hydroxynevirapine is further oxidized to yield 4-carboxynevirapine. [, , ]

Q2: What is the significance of 4-Carboxynevirapine in nevirapine metabolism?

A: 4-Carboxynevirapine represents a major metabolite of nevirapine, observed in the urine of various species, including humans. [, ] Its presence signifies the extensive metabolism nevirapine undergoes before excretion. While considered inactive against HIV, understanding its formation and presence is crucial for comprehending nevirapine's overall pharmacokinetic profile.

Q3: Was there any link found between 4-Carboxynevirapine and nevirapine-induced rash or liver toxicity?

A: A study investigating the relationship between early rash or liver toxicity and nevirapine metabolites found no strong connection between 4-Carboxynevirapine plasma concentrations and these adverse events. [] Although hypothesized as a potential reactive intermediate in the female Brown Norway rat model for skin rash, systemic exposure to 4-Carboxynevirapine was comparable between individuals who experienced these side effects and those who did not. []

Q4: What analytical techniques are used to study 4-Carboxynevirapine?

A4: Various analytical techniques have been employed to identify and quantify 4-Carboxynevirapine in biological samples. These include:

  • HPLC/UV diode array: Used for profiling radioactivity in biological samples and comparing retention times with synthetic standards to confirm metabolite structures. []
  • Electrospray liquid chromatography/mass spectroscopy (LC/MS) and liquid chromatography/tandem mass spectrometry (LC/MS/MS): Utilized for identifying and quantifying nevirapine and its metabolites, including 4-Carboxynevirapine, in biological fluids. [, ]

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